molecular formula C13H13N B188801 Benzenamine, 4-methyl-N-phenyl- CAS No. 620-84-8

Benzenamine, 4-methyl-N-phenyl-

Cat. No. B188801
CAS RN: 620-84-8
M. Wt: 183.25 g/mol
InChI Key: AGHYMXKKEXDUTA-UHFFFAOYSA-N
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Description

Benzenamine, 4-methyl-N-phenyl-, also known as 4-Methyldiphenylamine, is a chemical compound with the molecular formula C13H13N . It is used in various applications due to its chemical properties .


Synthesis Analysis

The synthesis of Benzenamine, 4-methyl-N-phenyl-, involves several steps. One method involves the reaction of CoCl2-catalyzed intermediate by gas chromatography . Another method involves the synthesis of 4-Methoxy-N-(phenylmethylene)benzeneethanamine .


Molecular Structure Analysis

The molecular structure of Benzenamine, 4-methyl-N-phenyl-, is characterized by a benzene ring with a methyl group and an N-phenyl group attached .


Chemical Reactions Analysis

Benzenamine, 4-methyl-N-phenyl-, can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . The reaction conditions and the structure of the aryl halide can significantly influence the reaction .


Physical And Chemical Properties Analysis

Benzenamine, 4-methyl-N-phenyl-, has a molecular weight of 183.25 g/mol. It has a XLogP3 value of 3.9, indicating its lipophilicity. It has one hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

  • Antimicrobial Activity : Novel benzimidazole derivatives synthesized from Benzenamine, 4-methyl-N-phenyl- showed significant in vitro antibacterial and antifungal properties against various human pathogenic microorganisms (Krishnanjaneyulu et al., 2014).

  • Serotonin Transporter Imaging : Derivatives of Benzenamine, 4-methyl-N-phenyl- displayed high binding affinities to serotonin transporters (SERT) and were suggested as promising PET imaging agents for mapping SERT binding sites in the brain (Parhi et al., 2007).

  • Corrosion Inhibition : Schiff bases containing Benzenamine, 4-methyl-N-phenyl- showed effective corrosion inhibition properties for mild steel in acidic solutions, with one study finding that molecules with an electron-donating O-methyl substitute displayed superior performance (Heydari et al., 2018).

  • Antifilarial Activity : N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines, synthesized from Benzenamine, 4-methyl-N-phenyl-, were evaluated for antifilarial activity, particularly against adult Litomosoides carinii infections (Angelo et al., 1983).

  • Polymerization Processes : The compound was used in the synthesis of N-phenylalkoxyamines, which have been studied as initiators for nitroxide-mediated polymerization, particularly in controlling methyl methacrylate polymerization (Greene & Grubbs, 2010).

  • Chemosensor for Silver Ion : A compound derived from 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine was found to be a highly selective chemosensor for Ag(+) ion, with strong fluorescent enhancement observed upon binding, attributed to increased intramolecular charge transfer (Tharmaraj et al., 2012).

  • Photovoltaic Applications : A star-shaped molecule incorporating Benzenamine, 4-methyl-N-phenyl-, was synthesized for use in organic solar cells, showing strong absorption in the visible wavelength range and a high open-circuit voltage, indicating its potential as a photovoltaic material (Wu et al., 2009).

  • Photoconductive Properties : N,N-bis(4-methylphenyl)-4-benzenamine and related compounds were synthesized and evaluated as charge transfer materials in photoreceptor cells, showing good photosensitivity and charge acceptance (Xiao-dan, 2003).

Safety And Hazards

Benzenamine, 4-methyl-N-phenyl-, should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

As for the future directions, the potential applications and developments of Benzenamine, 4-methyl-N-phenyl-, are subject to ongoing research and development in the field of chemistry .

properties

IUPAC Name

4-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHYMXKKEXDUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060724
Record name Benzenamine, 4-methyl-N-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-methyl-N-phenyl-

CAS RN

620-84-8
Record name 4-Methyldiphenylamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Phenyl-p-toluidine
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Record name Benzenamine, 4-methyl-N-phenyl-
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Record name Benzenamine, 4-methyl-N-phenyl-
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Record name N-phenyl-p-toluidine
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Record name N-PHENYL-P-TOLUIDINE
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-3-nitrotoluene (II: R′=4-Me, halogen=Cl) (1.00 mL, 7.56 mmol), aniline (III: R1′=H) (6.89 mL, 0.075 mmol) and sodium acetate (1.24 g, 0.015 mol) was refluxed under nitrogen for 18 hours. The cooled product was partitioned between EtOAc and water, and the organic portion was washed with 2N HCl, then brine, and worked up to give an oil which was chromatographed on silica gel. Elution with petroleum ether gave the 4-methyldiphenylamine (VI:R′=4-Me, R1′=H) as an orange oil (1.01 g, 58%) which was used directly. A solution of this (1.01 g, 4.42 mmol) in 1:1 MeOH/EtOAc (60 mL) was hydrogenated over 5% Pd-C for 3 hours. After removal of the catalyst and concentration to dryness under reduced pressure, the residue was dissolved in 2-methoxyethanol (100 mL) containing formamidine acetate (0.92 g, 8.84 mmol) and the solution refluxed for 3 hours. After removal of the solvent under reduced pressure, the residue was partitioned between EtOAc and water. The organic portion was worked up to give an oil which was chromatographed on silica gel. Elution with EtOAc/petroleum ether (1:5) gave foreruns, while EtOAc/petroleum ether (1:1) gave Example 12 (0.91 g, 98%). HCl salt: mp (MeOH/Et2O) 196-200° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The general procedure from Example 1 was followed using PhCl (122 μl, 1.2 mmol) and p-toluidine (108 mg, 1.0 mmol) with Pd2(dba)3 (20 mg, 0.0218 mmol) and (Me3C)2PH(O) (14.5 mg, 0.0878 mmol) and NaOtBu (144 mg, 1.5 mmol) in 3.0 mL of toluene. After 12 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 80 mg (44% yield) of N-phenyl-p-toluidine. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 7.13 (t, J=7.91 Hz, 2H), 6.98 (m, 2H), 6.89 (m, 4H), 6.78 (t, J=7.32 Hz, 1H), 5.46 (s, br. 1H), 2.20 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): d 143.9, 140.3, 130.8, 129.8, 129.2, 120.2, 118.9, 116.8, 20.6 ppm. MS: Calculated for C13H13N(M+): 183.3. Found: 184.1 (M++H).
Name
Quantity
122 μL
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
14.5 mg
Type
reactant
Reaction Step Three
Quantity
144 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
20 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JO Momoh, ON Olaleye - Journal of Advances in Microbiology, 2022
Number of citations: 4

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